molecular formula C23H33NO2 B1212259 N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide

N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide

Cat. No. B1212259
M. Wt: 355.5 g/mol
InChI Key: QJKGYXCGORWKGX-MEMUZQJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Metabolic Pathways and Toxicology

  • Chloroacetamide herbicides such as acetochlor and butachlor, which are structurally related to the compound , undergo complex metabolic processes in liver microsomes. These compounds are metabolically activated, forming intermediates like CDEPA and CMEPA, which are involved in carcinogenic pathways. Human and rat liver microsomes metabolize these compounds differently, implicating distinct pathways for humans and rats (Coleman et al., 2000).

Synthesis and Characterization

  • The synthesis of similar compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involves multi-step processes like acetylation, esterification, and ester interchange, highlighting the complexity and efficiency of synthetic methods in chemical research (Zhong-cheng & Wan-yin, 2002).

Applications in Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. This demonstrates the relevance of compounds like the one in pharmaceutical research, particularly in developing treatments for diseases like malaria (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

  • N-(2-Hydroxyphenyl)acetamide derivatives are used in synthesizing coordination complexes with metals like Co(II) and Cu(II), which exhibit significant antioxidant activity. This highlights the potential for such compounds in developing new antioxidant therapies (Chkirate et al., 2019).

properties

Product Name

N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide

Molecular Formula

C23H33NO2

Molecular Weight

355.5 g/mol

IUPAC Name

N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide

InChI

InChI=1S/C23H33NO2/c1-6-9-21-15-18(3)12-13-23(21)19(4)14-17(2)10-7-8-11-22(26)16-24-20(5)25/h6,10,12-15,22,26H,1,7-9,11,16H2,2-5H3,(H,24,25)/b17-10+,19-14-/t22-/m0/s1

InChI Key

QJKGYXCGORWKGX-MEMUZQJASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=C\C(=C\CCC[C@@H](CNC(=O)C)O)\C)/C)CC=C

Canonical SMILES

CC1=CC(=C(C=C1)C(=CC(=CCCCC(CNC(=O)C)O)C)C)CC=C

synonyms

BE-52211 B
BE52211 B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide
Reactant of Route 2
N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide
Reactant of Route 3
N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide
Reactant of Route 4
N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide
Reactant of Route 5
N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide

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